molecular formula C13H23NO3 B2479903 tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate CAS No. 1158753-30-0

tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate

Cat. No.: B2479903
CAS No.: 1158753-30-0
M. Wt: 241.331
InChI Key: LVQLTRWFIXPZEU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate is a chemical compound with the molecular formula C13H23NO3. It is known for its unique structure, which includes a tert-butyl group, a cyclohexyl ring with a ketone group, and an ethylcarbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-oxocyclohexyl ethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The ketone group in the cyclohexyl ring can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ethylcarbamate moiety can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl 2-(4-hydroxycyclohexyl) ethylcarbamate: This compound has a hydroxyl group instead of a ketone group in the cyclohexyl ring.

    tert-Butyl 2-(4-methylcyclohexyl) ethylcarbamate: This compound has a methyl group instead of a ketone group in the cyclohexyl ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-8-10-4-6-11(15)7-5-10/h10H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQLTRWFIXPZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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